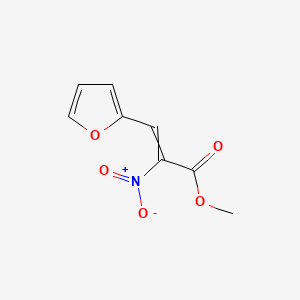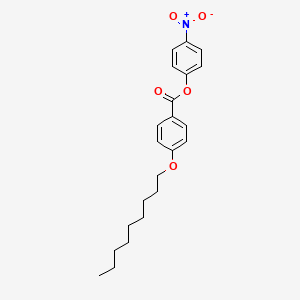
Succinic acid, methylene-, bis(p-bromophenacyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Succinic acid, methylene-, bis(p-bromophenacyl) ester is a chemical compound derived from succinic acid. Succinic acid itself is a dicarboxylic acid with the chemical formula C4H6O4, and it plays a significant role in various biological and industrial processes . The compound is an ester derivative, which means it is formed by the reaction of succinic acid with alcohols, in this case, p-bromophenacyl alcohol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of succinic acid, methylene-, bis(p-bromophenacyl) ester typically involves the esterification of succinic acid with p-bromophenacyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Succinic acid, methylene-, bis(p-bromophenacyl) ester can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The bromine atoms in the p-bromophenacyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products depend on the nucleophile used but can include various substituted phenacyl esters.
Wissenschaftliche Forschungsanwendungen
Succinic acid, methylene-, bis(p-bromophenacyl) ester has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of succinic acid, methylene-, bis(p-bromophenacyl) ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release succinic acid and p-bromophenacyl alcohol, which can then participate in further biochemical reactions. The bromine atoms in the p-bromophenacyl groups can also interact with biological molecules, potentially inhibiting enzymes or altering protein functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Succinic acid: A dicarboxylic acid with similar chemical properties but lacks the ester groups.
Malonic acid: Another dicarboxylic acid with a similar structure but with different reactivity.
Glutaric acid: A dicarboxylic acid with one additional carbon atom compared to succinic acid.
Uniqueness
Succinic acid, methylene-, bis(p-bromophenacyl) ester is unique due to the presence of both ester and bromophenacyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
73926-97-3 |
|---|---|
Molekularformel |
C21H16Br2O6 |
Molekulargewicht |
524.2 g/mol |
IUPAC-Name |
bis[2-(4-bromophenyl)-2-oxoethyl] 2-methylidenebutanedioate |
InChI |
InChI=1S/C21H16Br2O6/c1-13(21(27)29-12-19(25)15-4-8-17(23)9-5-15)10-20(26)28-11-18(24)14-2-6-16(22)7-3-14/h2-9H,1,10-12H2 |
InChI-Schlüssel |
XZPBUGYPEHGASC-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CC(=O)OCC(=O)C1=CC=C(C=C1)Br)C(=O)OCC(=O)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


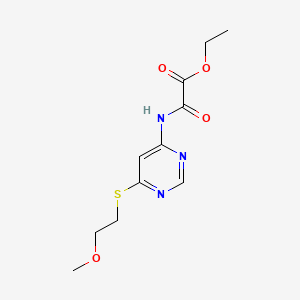
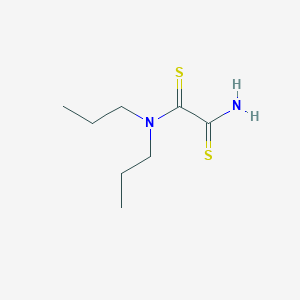
![1-[Chloro(dimethyl)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline](/img/structure/B14448219.png)
![6-methylsulfanyl-1,1-dioxo-4H-pyrimido[4,5-e][1,2,4]thiadiazin-8-amine](/img/structure/B14448226.png)
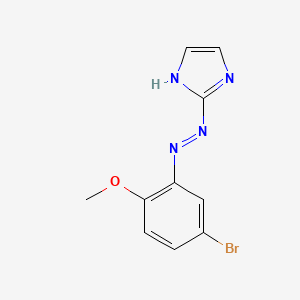
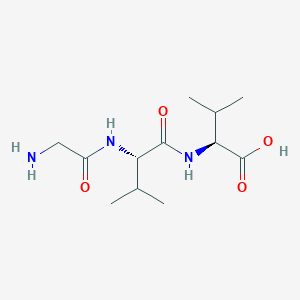

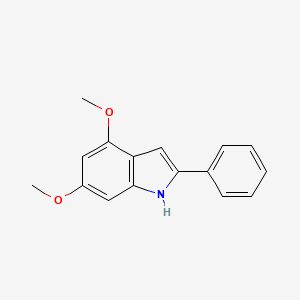
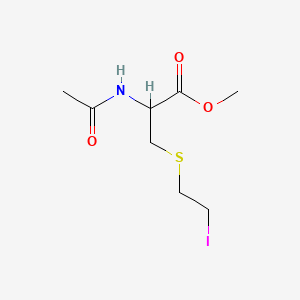
![Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-methyl-3-phenyl-, trans-](/img/structure/B14448259.png)
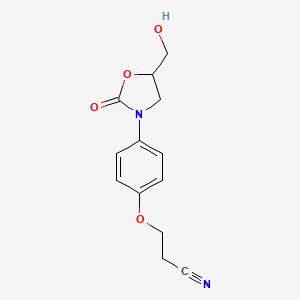
![2-[(Dimethylamino)(phenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14448269.png)
